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molecular formula C26H58O9Si6 B1586835 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane CAS No. 80722-63-0

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

Cat. No. B1586835
M. Wt: 683.2 g/mol
InChI Key: JCMFXEIQKSSNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04703097

Procedure details

1.3-Bis(γ-methacryloxypropyl)-1,1,3,3-tetra(trimethylsiloxy)disiloxane (TETRA) was prepared following the same procedure as in Example (b) with 0.1 mole of γ-methacryloxypropyltrimethoxysilane (MEMO) and 0.2 mole of chlorotrimethylsilane.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15]C)([O:13]C)[O:11]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].Cl[Si:18]([CH3:21])([CH3:20])[CH3:19]>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:13][Si:18]([CH3:21])([CH3:20])[CH3:19])([O:11][Si:18]([CH3:21])([CH3:20])[CH3:19])[O:15][Si:10]([CH2:9][CH2:8][CH2:7][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])([O:11][Si:18]([CH3:21])([CH3:20])[CH3:19])[O:13][Si:18]([CH3:21])([CH3:20])[CH3:19])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)CCCOC(C(=C)C)=O)(O[Si](C)(C)C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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